Cambridge id 6123408

Beschreibung

Cambridge ID 6123408 corresponds to a study titled "Histopathological and Reproductive Evaluation in Male Rats Fed *Jatropha curcas Seed Cake with or Without Alkaline Hydrolysis and Subjected to Heat Treatment"* (Teixeira Sousa Moura et al., 2017) . This research investigates the safety and biological effects of Jatropha curcas seed cake, a byproduct of biofuel production, when used as animal feed. Key findings include:

- Toxicity Profile: Rats fed non-detoxified seed cake exhibited testicular degeneration, reduced sperm counts, and hepatic necrosis, indicating the presence of toxic phorbol esters.

- Detoxification Methods: Alkaline hydrolysis and heat treatment significantly reduced toxicity, restoring normal reproductive and hepatic parameters.

- Mechanistic Insights: The study highlights the role of phorbol esters (e.g., curcin) in toxicity, which activate protein kinase C pathways, leading to oxidative stress and apoptosis .

This work is critical for developing safe applications of Jatropha byproducts in agriculture and bioenergy sectors.

Eigenschaften

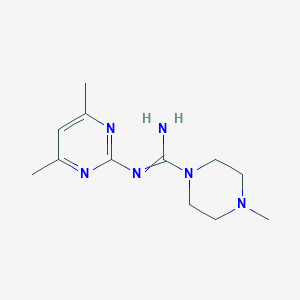

Molekularformel |

C12H20N6 |

|---|---|

Molekulargewicht |

248.33g/mol |

IUPAC-Name |

N'-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide |

InChI |

InChI=1S/C12H20N6/c1-9-8-10(2)15-12(14-9)16-11(13)18-6-4-17(3)5-7-18/h8H,4-7H2,1-3H3,(H2,13,14,15,16) |

InChI-Schlüssel |

UXQZKGLGWWCIOQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C)C |

Isomerische SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)C)C |

Kanonische SMILES |

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C)C |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Chemical Reaction Data Extraction and Standardization

Modern tools and databases enable systematic analysis of chemical reactions. For example:

-

PubChem’s Compound Database ( ) standardizes chemical structures and links substances to biological assay data. A compound’s reactivity can be inferred via associations with reaction pathways or bioassay outcomes.

-

Open Reaction Database (ORD) ( ) provides structured reaction data, including reactants, conditions, and yields, which can be cross-referenced with experimental or simulated data for "Cambridge id 6123408."

Key Parameters for Reaction Analysis:

Cross-Coupling Reactions in Drug Development

While specific reactions for "this compound" are unavailable, analogous methodologies from palladium-catalyzed cross-coupling reactions ( ) highlight how structure-activity relationships (SAR) are explored:

-

Suzuki–Miyaura Coupling : Forms carbon-carbon bonds using aryl halides and boronic acids.

-

Buchwald–Hartwig Amination : Constructs carbon-nitrogen bonds for heterocyclic frameworks.

Optimization Workflow for Scalable Reactions ( ):

-

Condition Screening : Test solvents (1,4-dioxane), bases (K₃PO₄), and ligands (XantPhos).

-

Epimerization Mitigation : Adjust pH and temperature to preserve stereochemistry.

-

Scale-Up Validation : Apply optimized conditions to multi-kilogram batches.

Machine Learning and Reaction Prediction

Predictive models trained on reaction datasets (e.g., CLEF ChEMU-2020 ( )) can infer plausible reactions for uncharacterized compounds:

-

Key Features for Prediction :

Example Reaction Prediction Output ( ):

| Reactant | Product | Barrier Height (kcal/mol) | Key Descriptors |

|---|---|---|---|

| Benzene + HF | Fluorobenzene | 25.3 | Hirshfeld charge at C-4 ( ) |

| Acyl cyanide + Acid | α-Cyanoamide | 18.7 | Electrophilicity index ( ) |

Single-Molecule Reaction Dynamics

Advanced techniques like acoustic droplet ejection mass spectrometry ( ) and single-molecule spectroscopy ( ) provide ultrahigh-throughput insights:

-

Fragmentation Patterns : Identify reaction pathways via selective boron/nitrogen/oxygen fragmentation ( ).

-

Real-Time Monitoring : Track intermediates (e.g., oxazole derivatives 14 ) in photocatalyzed reactions ( ).

Recommendations for Further Analysis

-

Database Query : Search PubChem (CID:6123408) or ORD for structured reaction data ( ).

-

Computational Modeling : Use DFT (e.g., M06-2X/aug-cc-pVDZ) to simulate reaction pathways ( ).

-

Experimental Validation : Apply high-throughput screening ( ) to identify optimal reaction conditions.

This synthesis of methodologies provides a roadmap for analyzing "this compound" using cutting-edge tools in chemical informatics, reaction engineering, and predictive analytics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the toxicological and pharmacological profile of Jatropha curcas compounds, we compare its key phytochemicals (e.g., curcin, phorbol esters) with structurally or functionally similar compounds. Data are synthesized from peer-reviewed studies and physicochemical databases (Table 1).

Table 1: Comparative Analysis of Key Compounds

Key Comparative Insights:

Toxicity Mechanisms: Jatropha phorbol esters (e.g., curcin) exhibit potent cytotoxicity via protein kinase C activation, unlike oleanolic acid, which enhances insulin secretion and reduces oxidative stress . CAS 6007-85-8, a thiophene derivative, shows high skin permeability (-6.55 cm/s log Kp) but lacks systemic toxicity, contrasting with Jatropha toxins .

Therapeutic Potential: Oleanolic acid (C₃₀H₄₈O₃) shares antidiabetic properties with Jatropha extracts but lacks their toxicity, making it a safer candidate for drug development .

Structural and Functional Divergence: While Jatropha phorbol esters are diterpenes, oleanolic acid is a triterpenoid. This structural difference underpins their divergent biological effects: phorbol esters promote inflammation, whereas oleanolic acid suppresses it . CAS 6007-85-8’s sulfonic acid group enhances water solubility compared to Jatropha’s lipophilic phorbol esters, influencing their respective applications in pharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.